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For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a versatile tricarbocyanine dye with a long history of use in

medicine. Approved by the FDA in 1959, its applications have expanded significantly beyond its

initial use in determining cardiac output and liver function.[1] In recent years, ICG has emerged

as a powerful tool in various research fields, primarily due to its favorable safety profile and its

unique optical properties in the near-infrared (NIR) spectrum.[1][2] This guide provides a

comprehensive overview of the core applications of ICG in research, with a focus on

fluorescence imaging, phototherapy, and its role as a diagnostic and drug delivery agent.

Core Applications of Indocyanine Green in Research
ICG's utility in research stems from its ability to absorb and fluoresce in the NIR window

(approximately 700-900 nm), a range where biological tissues exhibit minimal absorption and

autofluorescence. This property allows for deep tissue penetration of light, making it an ideal

agent for in vivo imaging and therapy.[3]

Near-Infrared Fluorescence (NIRF) Imaging
ICG is widely used as a contrast agent for NIRF imaging, enabling real-time visualization of

various physiological and pathological processes.[4]

Angiography and Perfusion Assessment: Upon intravenous injection, ICG rapidly binds to

plasma proteins, confining it to the vascular system.[5] This allows for the visualization of
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blood vessels and the assessment of tissue perfusion in real-time, which is invaluable in

studies related to vascular biology, wound healing, and transplant viability.[5][6]

Lymphatic System Imaging: ICG lymphography is a powerful technique for visualizing

lymphatic vessels and sentinel lymph nodes (SLNs).[7][8] This application is crucial in cancer

research for studying lymphatic drainage patterns, metastasis, and for guiding surgical

resection of lymph nodes.[3][9]

Tumor Imaging: ICG can accumulate in tumors through the enhanced permeability and

retention (EPR) effect, allowing for the demarcation of tumor margins during preclinical

surgical studies.[10] This "second window" imaging, where the dye is imaged hours to days

after administration, aids in more precise tumor resection.[11]

Phototherapy
ICG's ability to absorb NIR light can be harnessed for therapeutic purposes, primarily through

photodynamic therapy (PDT) and photothermal therapy (PTT).

Photodynamic Therapy (PDT): Upon excitation with NIR light, ICG can transfer energy to

molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[12]

[13] These highly cytotoxic ROS can induce apoptosis and necrosis in targeted cells, making

ICG-PDT a promising area of cancer research.[14][15]

Photothermal Therapy (PTT): ICG can also convert absorbed light energy into heat, leading

to localized hyperthermia and subsequent cell death.[8][9] This photothermal effect can be

used independently or in combination with PDT for a synergistic anti-cancer effect.[16]

Sonodynamic Therapy (SDT)
A more recent application of ICG is in sonodynamic therapy, where ultrasound is used to

activate the dye.[17] This approach offers the advantage of deeper tissue penetration

compared to light. ICG, acting as a sonosensitizer, generates ROS upon ultrasonic activation,

leading to cell death.[17][18]

Drug Delivery Systems
To overcome some of ICG's limitations, such as its short half-life and non-specific distribution,

researchers are increasingly encapsulating it within nanoparticles.[9] These nanoparticle
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formulations can improve ICG's stability, circulation time, and allow for targeted delivery to

specific tissues or cells.[19]

Quantitative Data Presentation
Pharmacokinetic Parameters of ICG in Preclinical
Models

Animal
Model

Administr
ation
Route

Dose
t½ (half-
life)

Cmax
(Maximu
m
Concentr
ation)

AUC
(Area
Under the
Curve)

Referenc
e

Rat
Intravenou

s
0.39 mg/kg

90.9 ± 41.1

min

56.38 ±

34.48

µg/mL

191.53 ±

89.00

minµg/mL

[11]

Rat
Intravenou

s
5 mg/kg - - - [8]

Mouse
Intravenou

s
9.25 mg/kg - -

527.3

mg/mLmin
[20]

Mouse

(Lipo-ICG)

Intravenou

s
9.25 mg/kg - -

815.5

mg/mL*min
[20]

Table 1: Pharmacokinetic parameters of ICG and liposomal ICG (Lipo-ICG) in rats and mice.

Biodistribution of ICG in Healthy and Tumor-Bearing
Mice
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Organ/Tiss
ue

Free ICG (%
Injected
Dose)

ICG
Nanoparticl
es (%
Injected
Dose)

Time Point
Animal
Model

Reference

Liver ~30% ~35% 60 min

Healthy

Swiss

Webster Mice

Spleen <5% ~10% 60 min

Healthy

Swiss

Webster Mice

Lungs <5% ~15% 60 min

Healthy

Swiss

Webster Mice

Tumor Low
Significantly

Higher
6h

Orthotopic

Murine Model

of Breast

Cancer

[21]

Liver High

High

(persistent at

24h)

6h & 24h

Orthotopic

Murine Model

of Breast

Cancer

[21]

Intestines High

High

(persistent at

24h)

6h & 24h

Orthotopic

Murine Model

of Breast

Cancer

[21]

Table 2: Comparative biodistribution of free ICG and ICG-loaded nanoparticles in mice.

Experimental Protocols
In Vitro ICG-Mediated Photodynamic Therapy (PDT)
Objective: To assess the cytotoxic effect of ICG-PDT on cancer cells in culture.
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Materials:

Cancer cell line (e.g., MCF-7, HeLa)

Cell culture medium and supplements

Indocyanine green (ICG)

Phosphate-buffered saline (PBS)

NIR laser source (e.g., 808 nm diode laser)

96-well plates

Cell viability assay kit (e.g., MTT, CellTiter-Glo)

Procedure:

Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight

to allow for cell attachment.

Prepare a stock solution of ICG in sterile water or DMSO.

Dilute the ICG stock solution in cell culture medium to achieve the desired final

concentrations (e.g., 10, 20, 50, 100 µM).

Remove the old medium from the cells and add the ICG-containing medium. Incubate for a

specific period (e.g., 4 hours) to allow for ICG uptake.

Wash the cells twice with PBS to remove any extracellular ICG.

Add fresh, ICG-free medium to each well.

Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1 W/cm²) for a

defined duration (e.g., 1, 3, or 5 minutes).[7] Include control groups: no treatment, ICG only

(no light), and light only (no ICG).

Incubate the cells for 24-48 hours post-irradiation.
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Assess cell viability using a standard assay according to the manufacturer's protocol.

In Vivo Near-Infrared Fluorescence (NIRF) Imaging of
Lymphatic Drainage in a Mouse Model
Objective: To visualize and quantify lymphatic drainage in a mouse model using ICG-NIRF

imaging.[3]

Materials:

Mouse model (e.g., C57BL/6)

Indocyanine green (ICG)

Sterile saline

NIR imaging system with an appropriate excitation light source (e.g., 806 nm) and a CCD

camera with emission filters.

Anesthesia (e.g., isoflurane)

Procedure:

Anesthetize the mouse using isoflurane.

Prepare the ICG solution by dissolving it in sterile saline to the desired concentration.

Inject a small volume (e.g., 5-10 µL) of the ICG solution intradermally into the footpad of the

mouse.[3]

Immediately place the mouse in the NIR imaging system.

Acquire a series of images at regular intervals (e.g., every 30 seconds) for a set duration

(e.g., 30-60 minutes) to visualize the transit of ICG through the lymphatic vessels to the

draining lymph nodes.[3]

Analyze the images to quantify parameters such as the time to appearance in the lymph

node and the fluorescence intensity over time.[3]
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Preparation of ICG-Loaded PLGA Nanoparticles
Objective: To encapsulate ICG within biodegradable PLGA nanoparticles to improve its stability

and delivery.[14]

Materials:

Indocyanine green (ICG)

Poly(lactic-co-glycolic acid) (PLGA)

Polyethylenimine (PEI)

Hyaluronic acid (HA)

Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS)

Dimethyl sulfoxide (DMSO)

Dialysis membrane

Procedure:

PLGA-PEI Conjugation: Dissolve PLGA in DMSO. In a separate solution, dissolve PEI, DCC,

and NHS in DMSO. Add the PLGA solution to the PEI solution and stir for 24 hours at room

temperature. Dialyze the mixture against distilled water for 24 hours to remove unreacted

reagents and obtain the PLGA-PEI conjugate.[14]

ICG Encapsulation: Prepare an emulsion by adding an aqueous solution of ICG to a solution

of the PLGA-PEI conjugate in an organic solvent. Use a high-energy method like sonication

or homogenization to form nanoparticles.

HA Coating: Dissolve the ICG-loaded PLGA-PEI nanoparticles in distilled water. Add a

solution of HA and a coupling agent (e.g., DMT-MM). Stir the mixture for several hours to

allow for the electrostatic interaction and covalent conjugation of HA to the nanoparticle

surface.[14]
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Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and remove

any unreacted components in the supernatant. Resuspend the purified nanoparticles in an

appropriate buffer.

Characterization: Characterize the nanoparticles for size, zeta potential, morphology (e.g.,

using TEM), and ICG loading efficiency.

Signaling Pathways and Experimental Workflows
ICG-Mediated Photodynamic Therapy (PDT) Induced
Apoptosis Signaling Pathway
ICG-PDT primarily induces cell death through the generation of ROS, which triggers the

intrinsic (mitochondrial) pathway of apoptosis.[18][22]
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Caption: ICG-PDT induced apoptosis via the mitochondrial pathway.
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Experimental Workflow for In Vivo Sonodynamic
Therapy (SDT)
This workflow outlines the key steps for evaluating the efficacy of ICG-mediated SDT in a

preclinical tumor model.

Establish Tumor Model
(e.g., subcutaneous xenograft)

Administer ICG
(e.g., intravenous injection)

Apply Ultrasound
(specific frequency and intensity)

Monitor Tumor Growth
(e.g., caliper measurements)

Perform Imaging
(e.g., fluorescence, bioluminescence)

Histological Analysis
(e.g., H&E, TUNEL staining)

Data Analysis and
Evaluation of Efficacy

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Indocyanine Green (ICG) in Research: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12388925#applications-of-indocyanine-green-icg-in-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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